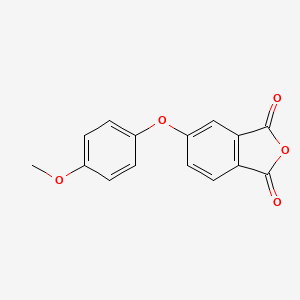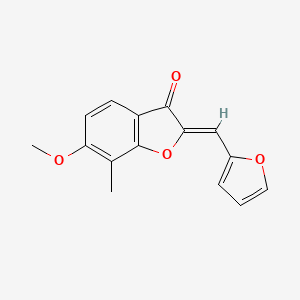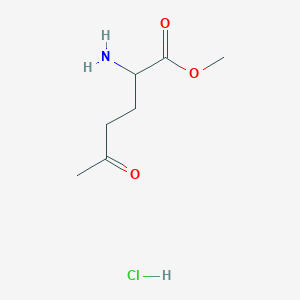![molecular formula C26H29N5O3 B2954972 3-butyl-1,7-dimethyl-9-(4-phenoxyphenyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione CAS No. 876151-68-7](/img/no-structure.png)
3-butyl-1,7-dimethyl-9-(4-phenoxyphenyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-butyl-1,7-dimethyl-9-(4-phenoxyphenyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C26H29N5O3 and its molecular weight is 459.55. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Affinity to Serotonin Receptors and Potential Psychotropic Activity
- A study by Chłoń-Rzepa et al. (2013) explored derivatives of purine-2,6-dione, similar in structure to the compound , for their affinity to serotonin receptors (5-HT1A, 5-HT2A, and 5-HT7) and potential psychotropic activity. This research could indicate the potential application of the compound in developing treatments for mental health disorders like depression and anxiety (Chłoń-Rzepa et al., 2013).
Anti-inflammatory Activity
- Kaminski et al. (1989) reported on analogues of pyrimidopurinediones, which show significant anti-inflammatory activity in models of chronic inflammation. This suggests a potential application of the compound in developing anti-inflammatory drugs (Kaminski et al., 1989).
Synthesis of Novel Purine Ring Systems
- Hesek and Rybár (1994) discussed the synthesis of new thiadiazepino-purine ring systems. This research highlights the compound's potential in the synthesis and design of new chemical structures, which could be pivotal in drug discovery (Hesek & Rybár, 1994).
Receptor Ligands with Potential Psychotropic Properties
- Jurczyk et al. (2004) explored pyrimido[2,1-f]purine-2,4-dione derivatives as ligands for various receptors, suggesting that compounds structurally related to 3-butyl-1,7-dimethyl-9-(4-phenoxyphenyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione could have significant potential in the development of new psychotropic drugs (Jurczyk et al., 2004).
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for 3-butyl-1,7-dimethyl-9-(4-phenoxyphenyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione involves the condensation of 4-phenoxybenzaldehyde with 3-butyl-1,7-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione followed by cyclization to form the final product.", "Starting Materials": [ "4-phenoxybenzaldehyde", "3-butyl-1,7-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione" ], "Reaction": [ "Step 1: Condensation of 4-phenoxybenzaldehyde with 3-butyl-1,7-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione in the presence of a base such as potassium carbonate in a suitable solvent such as ethanol or DMF to form the intermediate imine.", "Step 2: Cyclization of the intermediate imine by heating in the presence of a suitable acid catalyst such as sulfuric acid or trifluoroacetic acid to form the final product, 3-butyl-1,7-dimethyl-9-(4-phenoxyphenyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione." ] } | |
Número CAS |
876151-68-7 |
Fórmula molecular |
C26H29N5O3 |
Peso molecular |
459.55 |
Nombre IUPAC |
3-butyl-1,7-dimethyl-9-(4-phenoxyphenyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione |
InChI |
InChI=1S/C26H29N5O3/c1-4-5-15-29-24(32)22-23(28(3)26(29)33)27-25-30(16-18(2)17-31(22)25)19-11-13-21(14-12-19)34-20-9-7-6-8-10-20/h6-14,18H,4-5,15-17H2,1-3H3 |
Clave InChI |
HTHMQVWVZZZKNR-UHFFFAOYSA-N |
SMILES |
CCCCN1C(=O)C2=C(N=C3N2CC(CN3C4=CC=C(C=C4)OC5=CC=CC=C5)C)N(C1=O)C |
Solubilidad |
not available |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Methyl 6-(4-methylphenyl)sulfonyloxy-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxylate](/img/structure/B2954889.png)
![3-(3,4-dimethylphenyl)-1-((6-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)methyl)-6,7,8,9-tetrahydro-1H-cyclohepta[4,5]thieno[2,3-d]pyrimidine-2,4(3H,5H)-dione](/img/structure/B2954890.png)

![3-(2-(4-((2,6-dimethylpyrimidin-4-yl)oxy)piperidin-1-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2954893.png)


![4-(Chloromethyl)-1-methyl-1H-pyrazolo[3,4-b]pyridin-6-ol](/img/structure/B2954896.png)
![2-(3,4-dioxo-8-phenyl-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)-N-(4-(trifluoromethoxy)phenyl)acetamide](/img/structure/B2954897.png)
![N-(1-cyanocyclohexyl)-2-{2-[(dimethylamino)methyl]morpholin-4-yl}-N-methylacetamide](/img/structure/B2954898.png)
![4-(1H-1,2,3-triazol-1-yl)-1-[4-(trifluoromethyl)benzenesulfonyl]piperidine](/img/structure/B2954899.png)
![1-[(1S)-1-Azidopropyl]-4-fluorobenzene](/img/structure/B2954901.png)

![(3,4-difluorophenyl)(4-(3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2954904.png)

